![molecular formula C22H21N3O4S2 B2883946 2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide CAS No. 1251671-40-5](/img/structure/B2883946.png)

2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

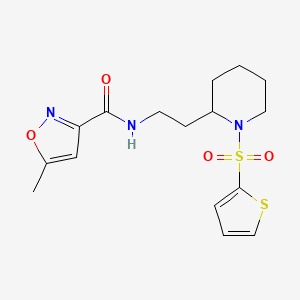

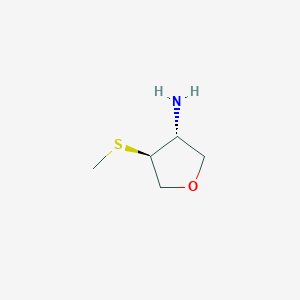

The compound “2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including an ethoxyphenyl group, a 1,2,4-oxadiazole ring, a methyl group, a 3-methylphenyl group, and a thiophene-3-sulfonamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. The 1,2,4-oxadiazole ring, for example, is a common feature in many anti-infective agents and can be synthesized through various methods . The thiophene ring is another important heterocyclic scaffold that has been used in the synthesis of various therapeutic agents .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and ring structures. The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The thiophene ring is a five-membered heterocyclic compound containing a sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of various functional groups and ring structures, it could potentially undergo a wide range of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenyl and 3-methylphenyl groups could impact its solubility, while the 1,2,4-oxadiazole and thiophene rings could influence its reactivity .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

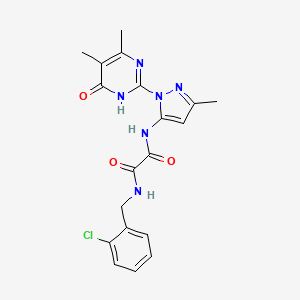

The synthesis of thiazoles and their fused derivatives, including oxadiazoles, has shown significant antimicrobial activities. These derivatives were tested against bacterial strains such as Escherichia coli and Xanthomonas citri, and fungal strains including Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, demonstrating potential as antimicrobial agents (Wardkhan et al., 2008).

Drug Metabolism Studies

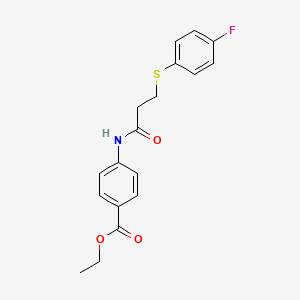

The study on biocatalysis in drug metabolism, specifically on mammalian metabolites of biaryl-bis-sulfonamide compounds, highlights the use of microbial-based systems to produce metabolites. This process aids in identifying and characterizing drug metabolites, improving our understanding of drug metabolism and potential effects (Zmijewski et al., 2006).

Anticancer and Antioxidant Applications

Novel organosulfur metallic compounds synthesized with sulfonamide-based ligands have shown significant bioactivity, including antimicrobial, antioxidant, and enzyme inhibition activities. These compounds were evaluated against various bacterial and fungal species, demonstrating their potential as anticancer and antioxidant agents (Hassan et al., 2021).

Molecular Docking and Antitubercular Activity

Benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies helped understand their potential mechanisms as antitubercular agents, showing promising activity against Mycobacterium tuberculosis (Shingare et al., 2022).

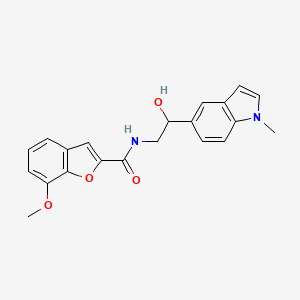

Anticancer Agents from Thiophene Derivatives

A series of thiophene derivatives with biologically active moieties such as sulfonamide were prepared and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7). Several compounds demonstrated higher cytotoxic activities compared to the control, indicating their potential as anticancer agents (Ghorab et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Given the potential biological activity of compounds containing a 1,2,4-oxadiazole ring , future research could explore the synthesis of new derivatives of this compound and evaluate their therapeutic potential. Additionally, further studies could investigate the physical and chemical properties of this compound to optimize its reactivity and safety profile .

Propiedades

IUPAC Name |

2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S2/c1-4-28-18-10-6-8-16(14-18)21-23-22(29-24-21)20-19(11-12-30-20)31(26,27)25(3)17-9-5-7-15(2)13-17/h5-14H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNASRAUBMGVBGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2883863.png)

![2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2883871.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2883872.png)

![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2883875.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2883883.png)

![4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid](/img/structure/B2883885.png)